

In-Depth Technical Guide: Chemical Properties and Solubility of Nav1.8-IN-4

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Compound of Interest

Compound Name: Nav1.8-IN-4

Cat. No.: B15590475

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and solubility of **Nav1.8-IN-4**, a potent inhibitor of the voltage-gated sodium channel Nav1.8. This document is intended to serve as a valuable resource for researchers and professionals engaged in pain research and the development of novel analgesic therapies.

Introduction to Nav1.8-IN-4

Nav1.8-IN-4 is a small molecule inhibitor of the Nav1.8 sodium channel, which is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.^[1] Due to its critical role in the transmission of pain signals, Nav1.8 has emerged as a promising therapeutic target for the development of new pain medications.^{[2][3]} **Nav1.8-IN-4** has been identified as a potent inhibitor of this channel, with an IC₅₀ value of 0.014 μ M, making it a significant tool for preclinical pain research.^{[4][5]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Nav1.8-IN-4** is presented in the table below. It is important to note that while some data is readily available from suppliers and patent literature, comprehensive experimental data on all physical properties are not publicly accessible.

Property	Value	Source(s)
IUPAC Name	Not publicly available	
CAS Number	1620846-16-3	[4][5]
Molecular Formula	C ₂₀ H ₁₄ F ₄ N ₂ O ₃	[4][5]
Molecular Weight	406.33 g/mol	[4][5]
Appearance	White to off-white solid	[4]
Purity	>98% (via HPLC)	[5]
IC ₅₀	0.014 µM for Nav1.8	[4][5]
SMILES String	<chem>O=C1C=C(C=CN1)NC(=O)C2=CC=C(C=C2OC3=CC=C(F)C=C3C)C(F)(F)F</chem>	[5]
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
pKa	Not publicly available	

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of **Nav1.8-IN-4** is detailed below.

Solvent	Solubility	Notes	Source(s)
DMSO	116.67 mg/mL (287.13 mM)	Requires sonication for dissolution. It is noted that hygroscopic DMSO can impact solubility.	[4]
125 mg/mL (307.63 mM)	Requires sonication.	[5]	
Ethanol	Not publicly available		
Water	Not publicly available		

Storage Recommendations: For long-term storage, it is recommended to store **Nav1.8-IN-4** as a solid powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months.[4]

Experimental Protocols

Detailed experimental protocols for the characterization of **Nav1.8-IN-4** are not widely published. However, this section provides standardized, generic protocols that are commonly used in the field for determining key parameters of small molecule inhibitors.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic equilibrium solubility of a compound, adapted from established methodologies.[6][7]

Objective: To determine the maximum concentration of **Nav1.8-IN-4** that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

- **Nav1.8-IN-4**

- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Vials
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Add an excess amount of solid **Nav1.8-IN-4** to a vial containing a known volume of the aqueous buffer.
- Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
- Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours), with samples taken at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
- After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
- Carefully collect the supernatant.
- Analyze the concentration of **Nav1.8-IN-4** in the supernatant using a validated analytical method such as HPLC.
- The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Electrophysiological Characterization of Nav1.8 Inhibition

This protocol describes a general whole-cell patch-clamp electrophysiology procedure to measure the inhibitory effect of **Nav1.8-IN-4** on Nav1.8 currents. This method is standard for characterizing the potency and mechanism of action of ion channel modulators.^{[8][9]}

Objective: To determine the IC₅₀ of **Nav1.8-IN-4** for the Nav1.8 channel.

Materials:

- Cell line stably expressing human Nav1.8 channels (e.g., HEK293 or CHO cells)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Internal (pipette) solution (e.g., containing CsF or CsCl to block potassium currents)
- External (bath) solution (containing physiological concentrations of ions and blockers for other channels if necessary)
- **Nav1.8-IN-4** stock solution in DMSO
- Perfusion system

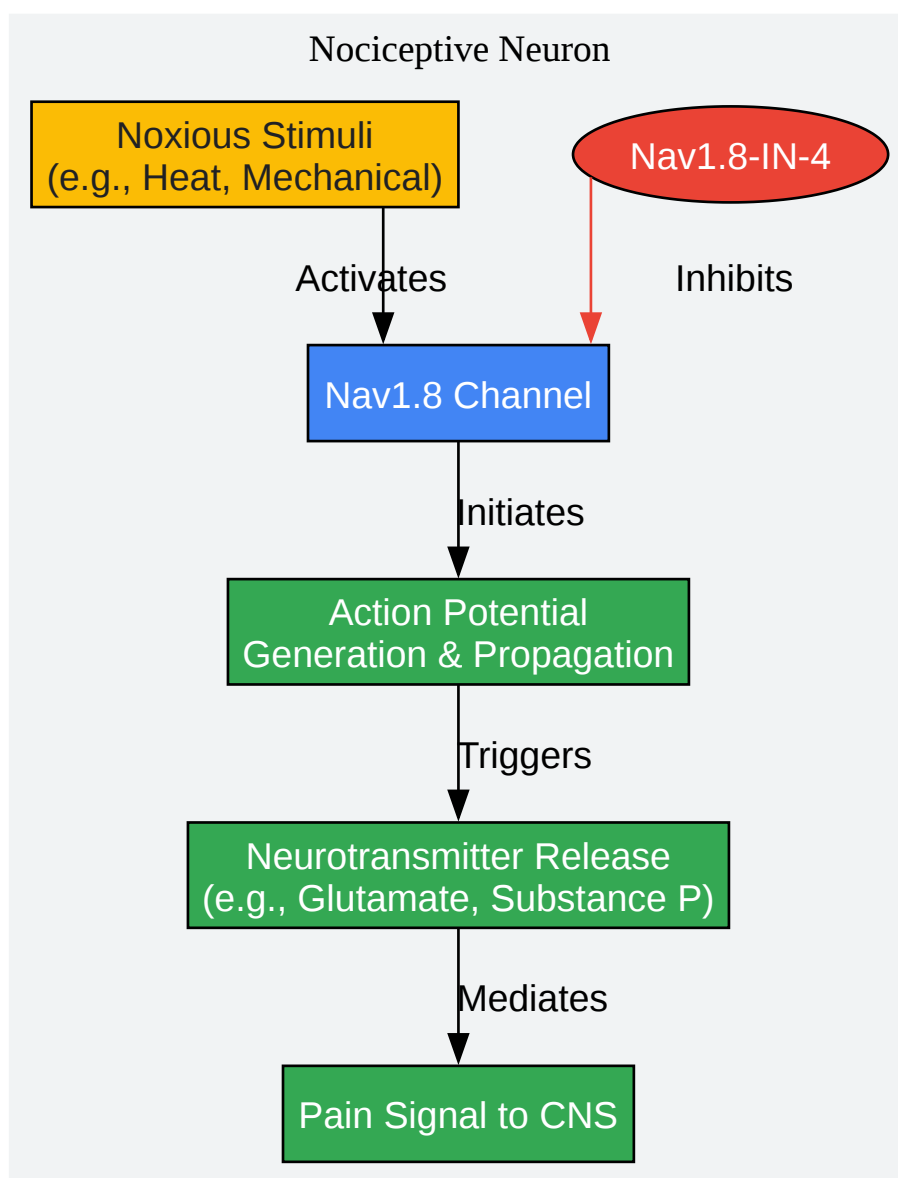
Procedure:

- Culture the Nav1.8-expressing cells on coverslips.
- On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and applying depolarizing steps (e.g., to 0 mV).
- Record baseline Nav1.8 currents in the absence of the compound.

- Using the perfusion system, apply increasing concentrations of **Nav1.8-IN-4** (diluted from the DMSO stock into the external solution) to the cell.
- Record the Nav1.8 currents at each concentration after the effect has reached a steady state.
- Measure the peak current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC_{50} value.

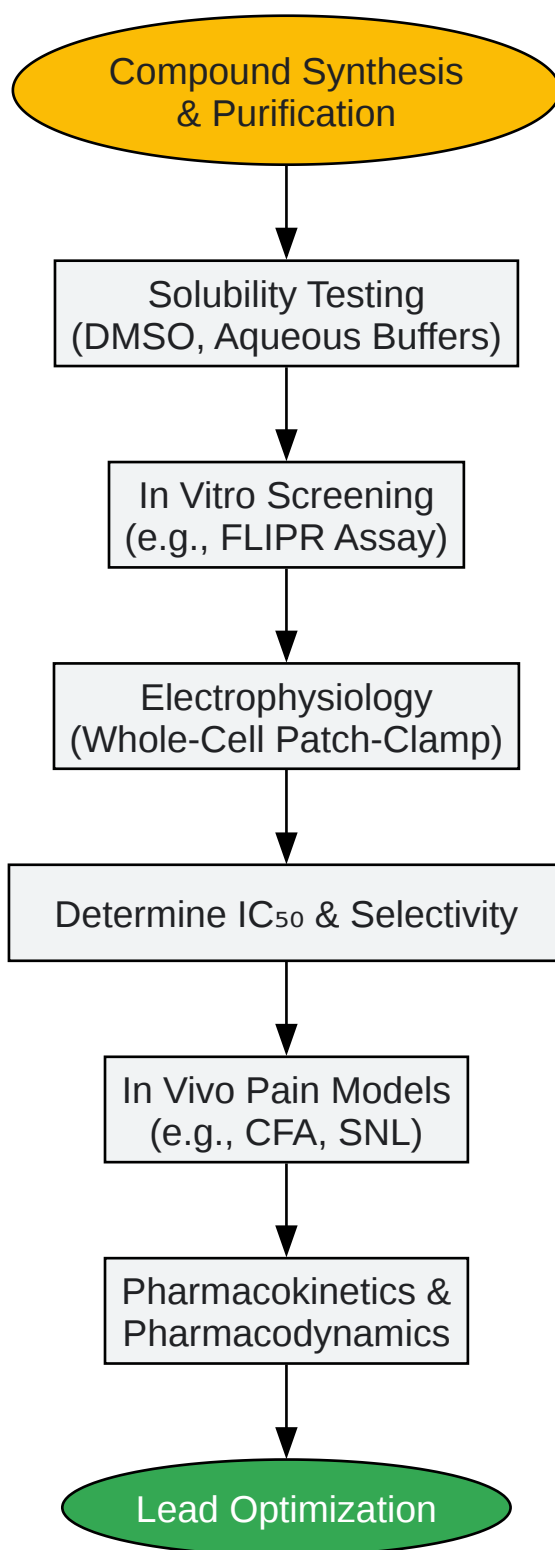
Signaling Pathways and Experimental Workflows

While the specific downstream signaling consequences of Nav1.8 inhibition by **Nav1.8-IN-4** have not been detailed in public literature, the general role of Nav1.8 in pain signaling is well-established. The following diagrams illustrate the conceptual framework for the action of a Nav1.8 inhibitor and a typical experimental workflow for its characterization.



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Caption: General pain signaling pathway involving the Nav1.8 channel and the inhibitory action of **Nav1.8-IN-4**.



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Caption: Experimental workflow for the characterization of a novel Nav1.8 inhibitor like **Nav1.8-IN-4**.

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